molecular formula C7H13NO2 B1530721 5,5-Dimethylpyrrolidine-3-carboxylic acid CAS No. 1501289-97-9

5,5-Dimethylpyrrolidine-3-carboxylic acid

Cat. No. B1530721
M. Wt: 143.18 g/mol
InChI Key: LTVCDYJGFRJIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethylpyrrolidine-3-carboxylic acid (DMPCA) is an organic compound belonging to the class of pyrrolidines. It is a colorless liquid with a characteristic pyrrolidine-like odor and is soluble in water. DMPCA is used in a variety of applications, including synthesis and as a reagent in chemical reactions. It has also been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The reaction of dialkyl 2-butynoate with aniline and formaldehyde led to a revision of the product's structure, initially thought to be Dimethyl 3-(aryl)-3,6-dihydro-2H-1,3-oxazine4,5-dicarboxylate, to Methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate, highlighting the complexity and reactivity of these compounds in synthesis reactions (Srikrishna, Sridharan, & Prasad, 2010).

Antileukemic Activity

  • 5-Thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and their derivatives were synthesized and evaluated for their antileukemic activity, demonstrating the potential of nitrogen-containing heterocycles in developing new therapeutic agents (Ladurée et al., 1989).

Molecular Design

  • A study on the design and synthesis of molecular umbrellas derived from cholic acid, spermidine, and 5-(dimethylamino)-1-naphthalenesulfonyl (dansyl) showed effective shielding of the dansyl moiety from water, suggesting applications in drug delivery systems and molecular design (Janout, Lanier, & Regen, 1997).

Enantioselectivity in Synthesis

  • The effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain diesters was investigated, providing insights into the synthesis of enantiomerically pure compounds (Sobolev et al., 2002).

Polymer Synthesis

  • Novel polyesters based on nitrogen-containing heterocycles were synthesized, with the study suggesting that these materials could have applications in the creation of alkyd resins with potential biological activity (Sugralina et al., 2018).

properties

IUPAC Name

5,5-dimethylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(4-8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVCDYJGFRJIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,5-Dimethylpyrrolidine-3-carboxylic acid
Reactant of Route 3
5,5-Dimethylpyrrolidine-3-carboxylic acid
Reactant of Route 4
5,5-Dimethylpyrrolidine-3-carboxylic acid
Reactant of Route 5
5,5-Dimethylpyrrolidine-3-carboxylic acid
Reactant of Route 6
5,5-Dimethylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.